

A Technical Guide to 2-Nitro-1-propanol: Nomenclature, Properties, and Synthesis

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Compound of Interest

Compound Name: 2-Nitro-1-propanol

Cat. No.: B1209518

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This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on **2-nitro-1-propanol**. It covers its formal nomenclature, synonyms, physicochemical properties, and a detailed experimental protocol for its synthesis.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure $\text{CH}_3\text{CH}(\text{NO}_2)\text{CH}_2\text{OH}$ is formally named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The hydroxyl group (-OH) takes precedence, defining the parent alkane as "propan-1-ol". The nitro group (-NO₂) is treated as a substituent on the second carbon atom.

IUPAC Name: 2-nitropropan-1-ol[1][2][3][4]

The compound is also known by several synonyms in scientific literature and chemical catalogs. These include:

- 2-Nitropropanol[1][2][3][5]
- 1-Propanol, 2-nitro-[3][4][5]
- 2-Nitropropanol-1[3][4]
- 2NPOH cpd[1][2]

Physicochemical Data

Quantitative data for **2-nitro-1-propanol** are summarized in the table below, providing key physical and chemical properties essential for laboratory and development work.

Property	Value	Reference(s)
Identifiers		
CAS Number	2902-96-7	[1][3][4]
Molecular Formula	C ₃ H ₇ NO ₃	[1][2][3][4]
Molecular Weight	105.09 g/mol	[1][2][3]
Physical Properties		
Appearance	Colorless to pale yellow liquid	[2][5]
Boiling Point	72-74 °C / 1 mmHg	[2][6]
Density	1.185 g/mL at 25 °C	[2][6]
Refractive Index	n _{20/D} 1.439	[2][6]
Flash Point	101 °C (213.8 °F) - closed cup	
Solubility	Slightly soluble in water; Soluble in organic solvents	[2][6][7]

Experimental Protocols: Synthesis via Henry Reaction

2-Nitro-1-propanol is commonly synthesized through the Henry reaction, also known as the nitroaldol reaction. This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane (nitroethane) and an aldehyde (formaldehyde).[2][8]

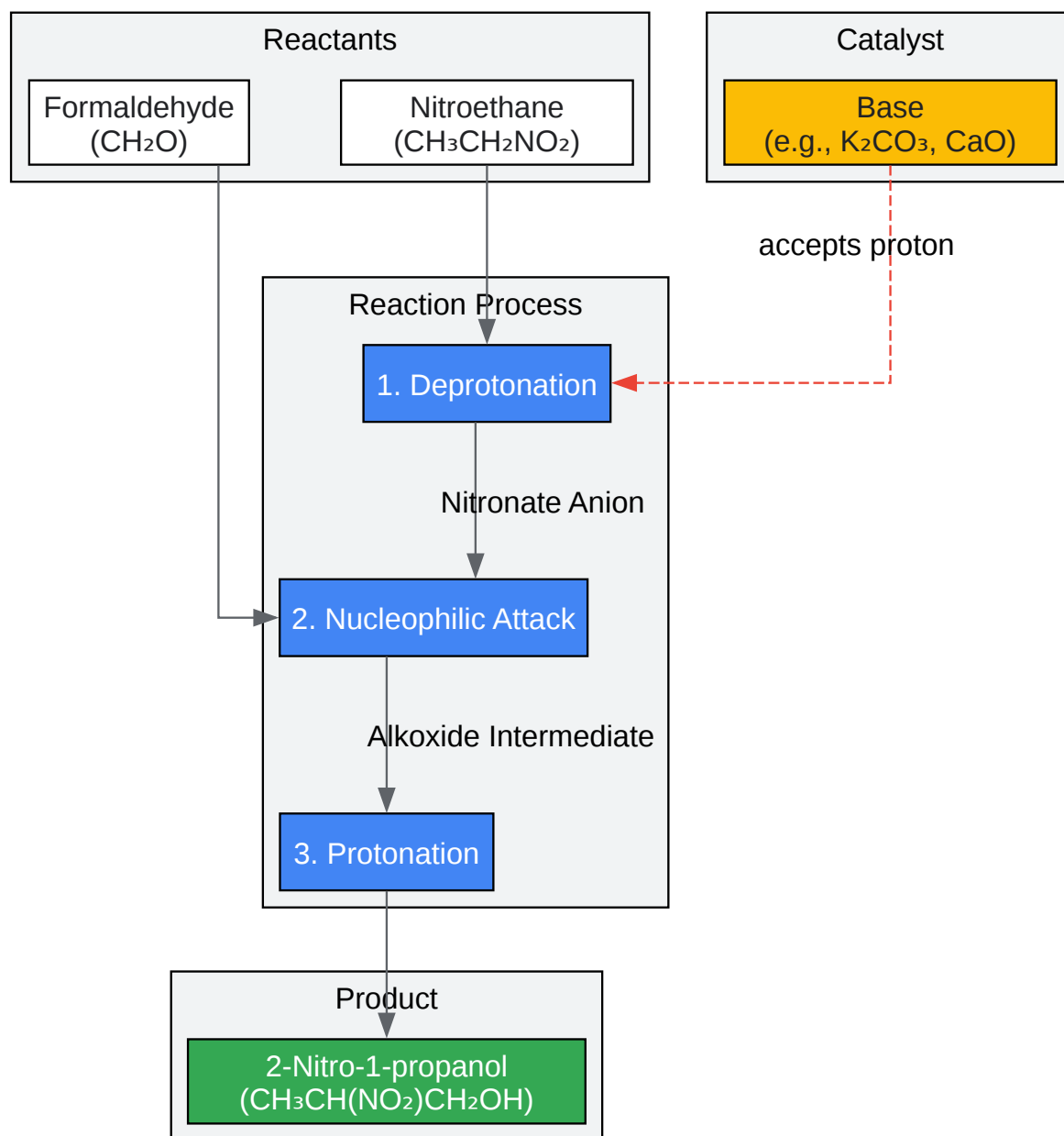
Reaction: Nitroethane + Formaldehyde → **2-Nitro-1-propanol**

Detailed Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a suspension of a basic catalyst, such as 33g of calcium oxide in 800 mL of water.^[9] Alternative catalysts include potassium carbonate.^[9]
- **Reactant Addition:** Prepare a mixture of nitroethane (75 g) and 37% formaldehyde (75 mL), with a small amount of methanol (30 mL) as a co-solvent.^[9] Add this mixture slowly to the catalyst suspension.
- **Temperature Control:** Maintain the reaction temperature at approximately 25 °C throughout the addition using a water bath to manage the exothermic reaction.^[9]
- **Reaction Time:** After the addition is complete, agitate the reaction mixture vigorously for approximately 15-30 minutes to ensure the reaction proceeds to completion.^[9]
- **Workup and Neutralization:** Upon completion, the reaction mixture can be neutralized. One method involves passing CO₂ gas through the solution to precipitate the calcium catalyst as calcium carbonate, which can be filtered off.^[9]
- **Purification:** The volatile components are removed from the resulting filtrate using a rotary evaporator.^[6] The crude product can be further purified by vacuum distillation.^[10]

Visualized Synthesis Pathway

The following diagram illustrates the logical workflow of the Henry reaction for the synthesis of **2-nitro-1-propanol**.



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Caption: Logical workflow for the base-catalyzed Henry reaction synthesis of **2-nitro-1-propanol**.

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